1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene
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Overview
Description
1,2-Diethyl-4,5,6,7-tetraphenylspiro[24]hepta-1,4,6-triene is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core spiro structure, followed by the introduction of ethyl and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings, using reagents such as halogens or nitro groups under acidic conditions.
Scientific Research Applications
1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene has several scientific research applications:
Chemistry: It is used as a model compound to study spiro compounds’ reactivity and stability.
Biology: Researchers explore its potential as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene involves its interaction with molecular targets through its aromatic rings and spiro linkage. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the compound. The spiro structure provides rigidity, which can enhance binding affinity and specificity to target molecules .
Comparison with Similar Compounds
1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene can be compared with other spiro compounds, such as:
1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene: Similar in structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
Spiro[2.4]heptane, 1,5-dimethyl-6-methylene: A simpler spiro compound with fewer aromatic rings, used in different chemical contexts.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: Another spiro compound with a different core structure, used in various synthetic applications.
These comparisons highlight the uniqueness of 1,2-Diethyl-4,5,6,7-tetraphenylspiro[2
Properties
CAS No. |
54251-83-1 |
---|---|
Molecular Formula |
C35H30 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1,2-diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C35H30/c1-3-29-30(4-2)35(29)33(27-21-13-7-14-22-27)31(25-17-9-5-10-18-25)32(26-19-11-6-12-20-26)34(35)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3 |
InChI Key |
CRZXZHFFAVEHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C12C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CC |
Origin of Product |
United States |
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